molecular formula C11H14O2 B13924329 5-Isopropyl-3-methylbenzoic acid

5-Isopropyl-3-methylbenzoic acid

Cat. No.: B13924329
M. Wt: 178.23 g/mol
InChI Key: AZJNNGZEWPANCZ-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylbenzoic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of benzoic acid, characterized by the presence of an isopropyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylbenzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-isopropyl-3-methylbenzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

5-Isopropyl-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of isopropyl and methyl groups provides distinct steric and electronic effects compared to other benzoic acid derivatives .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-methyl-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H14O2/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

AZJNNGZEWPANCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C(C)C

Origin of Product

United States

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